molecular formula C7H15BO3 B073712 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1195-66-0

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B073712
CAS No.: 1195-66-0
M. Wt: 158.01 g/mol
InChI Key: JZZJAWSMSXCSIB-UHFFFAOYSA-N
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Description

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C7H15BO3 and its molecular weight is 158.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied, revealing significant details about its molecular configuration and interactions. For instance, a derivative was synthesized through the reaction with o-aminophenol, showing an orthorhombic structure and providing insights into the coordination of the boron atom within the molecule, indicating the presence of an inner trioxoammoniumborate (Seeger & Heller, 1985).

Synthesis of Derivatives

Various derivatives of this compound have been synthesized for different applications. For example, ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives were created, and their inhibitory activity against serine proteases was assessed, showing no significant coordination between sulfur and boron, and only weak nitrogen-boron coordination (Spencer et al., 2002).

Chemical Reactions and Mechanisms

The compound has been used in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. For instance, it was involved in a double nucleophilic addition reaction with ketene silyl acetals and allylborolanes, facilitated by silica gel and water, leading to the formation of delta-hydroxyesters (Shimizu et al., 2010).

Advanced Material Synthesis

This compound has also been used in the synthesis of advanced materials, such as in the preparation of enol borates from ketone-derived compounds. These enol borates were utilized in reactions with aldehydes to produce syn-aldols, showcasing the compound's utility in creating complex molecular structures (Hoffmann et al., 1987).

Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be kept away from ignition sources. It is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) .

Mechanism of Action

Properties

IUPAC Name

2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZJAWSMSXCSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450364
Record name 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-66-0
Record name 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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